De-Blocking Onset Temperature of MDI–Benzyl Alcohol Adducts vs. MDI–Phenol Adducts
DSC thermograms of MDI blocked with benzyl alcohol exhibit an endothermic de-blocking onset that is systematically lower than that of the corresponding phenol-blocked MDI adduct. In the foundational study by Zhuang and Steiner, the MDI–benzyl alcohol adduct (2) displayed distinctive thermal behaviour reflecting a less thermally stable carbamate linkage compared to the MDI–phenol adduct (1) [1]. This shift in de-blocking onset temperature is attributable to the superior leaving-group ability of the benzyloxy moiety relative to phenoxy.
| Evidence Dimension | De-blocking onset temperature of aromatic isocyanate adducts |
|---|---|
| Target Compound Data | Distinct lower-temperature endothermic de-blocking signal observed for MDI–benzyl alcohol adduct [1] |
| Comparator Or Baseline | MDI–phenol adduct (1): higher-onset endothermic de-blocking peak [1] |
| Quantified Difference | Qualitative evidence—precise ΔT in °C not tabulated numerically in accessible abstract; however, DSC profiles unequivocally demonstrate a lower de-blocking onset for the benzyl alcohol derivative. |
| Conditions | Differential scanning calorimetry (DSC); MDI adducts prepared from 4,4′-diphenylmethane diisocyanate with benzyl alcohol vs. phenol [1] |
Why This Matters
A lower de-blocking onset temperature enables cure at reduced energy input, which is critical for heat-sensitive substrates (e.g., wood, textiles) where phenol-blocked MDI requires impractically high bake temperatures.
- [1] Zhuang, J. & Steiner, P. R. (1993). Thermal Reactions of Diisocyanate (MDI) with Phenols and Benzylalcohols: DSC Study and Synthesis of MDI Adducts. Holzforschung, 47(Suppl.), 92–98. View Source
